2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

描述

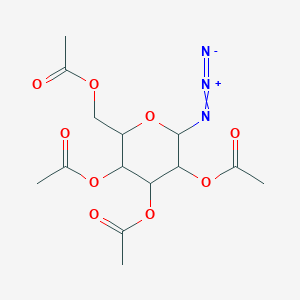

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is a derivative of glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the anomeric hydroxyl group is replaced by an azide group. This compound is often used in organic synthesis and biochemical research due to its reactivity and ability to form glycosidic bonds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide typically involves the acetylation of glucose followed by the introduction of the azide group. The process can be summarized as follows:

Acetylation of Glucose: Glucose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.

Introduction of Azide Group: The acetylated glucose is then reacted with sodium azide in the presence of a solvent like dimethylformamide (DMF) to replace the anomeric hydroxyl group with an azide group, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.

Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azide group.

Acetic Anhydride and Pyridine: Used for acetylation of glucose.

Dimethylformamide (DMF): Common solvent for the azide introduction reaction.

Hydrogen and Palladium Catalyst: Used for the reduction of the azide group.

Major Products Formed

Triazoles: Formed via click chemistry with alkynes.

Amines: Formed by the reduction of the azide group.

科学研究应用

Glycosyltransferase Inhibition

TEAG-azide functions as a glycosyltransferase inhibitor , which is crucial for studying biological processes involving glycosylation. Glycosyltransferases are enzymes that facilitate the transfer of sugar moieties to other molecules, impacting cellular functions such as signaling and adhesion. By inhibiting these enzymes, researchers can explore the roles of specific glycans in various biological contexts.

Glycan Precursor in Synthesis

TEAG-azide acts as a valuable glycan precursor in synthesizing complex carbohydrates. The azide functionality allows for the introduction of diverse functionalities through click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the attachment of biomolecules containing alkyne groups to the sugar scaffold, facilitating the creation of complex glycan structures essential for functional studies and drug discovery .

Bioorthogonal Chemistry Applications

The presence of the azide group makes TEAG-azide an excellent candidate for bioorthogonal click chemistry . This reaction allows for selective labeling and tracking of biomolecules within biological systems without interfering with native biochemical processes. The ability to conjugate TEAG-azide with various molecules opens avenues in targeted drug delivery and imaging studies .

Case Study 1: Neoglycotrimer Synthesis

In one study, TEAG-azide was utilized to synthesize N-glycoside neoglycotrimers through a three-step process involving acetylation and stereospecific displacement with azide anion. The resulting neoglycotrimers exhibited high beta-selectivity and were isolated in good yields. These compounds serve as models for studying glycan interactions in biological systems .

Case Study 2: Staudinger-Aza-Wittig Reaction

Another significant application involved using TEAG-azide in the Staudinger-aza-Wittig reaction to create amide-linked N-glycosyl trimers. This approach demonstrated the versatility of TEAG-azide as a scaffold for constructing complex glycan structures while retaining stereochemical integrity .

作用机制

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various biochemical applications. Additionally, the acetyl groups protect the hydroxyl functionalities, allowing selective reactions at the anomeric position.

相似化合物的比较

Similar Compounds

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of an azide group.

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Contains a bromide group at the anomeric position instead of an azide group.

1-Azido-2,3,4,6-tetra-O-acetyl-beta-D-glucose: Another azide derivative of glucose with similar reactivity.

Uniqueness

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is unique due to its combination of acetyl-protected hydroxyl groups and a reactive azide group. This dual functionality allows it to participate in selective reactions, making it a versatile intermediate in organic synthesis and biochemical research.

生物活性

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide (TAGA) is a significant compound in glycoscience and medicinal chemistry, primarily utilized for its role as a glycosyl donor in various synthetic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

TAGA is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the anomeric hydroxyl group is replaced by an azide group. This structural modification enhances its reactivity and ability to form glycosidic bonds, making it a valuable tool in organic synthesis and biochemical research.

Target of Action

The primary biological target of TAGA is enantiomeric amino acids , which it interacts with through chiral derivatization . This interaction allows for the formation of glycosidic bonds that can modify the structure and function of various biomolecules.

Mode of Action

TAGA's efficacy is influenced by environmental factors. It is recommended to store this compound under inert gas conditions in a cool, dry place to prevent decomposition. Its mechanism primarily involves acting as a glycosyl donor in the synthesis of complex carbohydrates and glycosides.

Cytotoxicity Studies

Research indicates that derivatives synthesized from TAGA can exhibit varying levels of cytotoxicity. In one study involving betulin derivatives conjugated with TAGA, it was found that certain glycoconjugates displayed notable cytotoxic effects against tumor cells while also affecting normal cells. The cytotoxicity was assessed using the Cell Counting Kit-8 (CCK-8), which indicated that some derivatives were equally toxic to both cancerous and healthy cells .

Case Studies and Research Findings

- Synthesis of Neoglycotrimers : A study reported the synthesis of N-glycosyl trimers using TAGA via a Staudinger-aza-Wittig process. These neoglycotrimers showed high beta-selectivity and were isolated in good yields, indicating the utility of TAGA in creating complex carbohydrate structures .

- Antibacterial and Antifungal Activities : Another research focused on N-tetra-O-acetyl-beta-D-glucopyranosylthiosemicarbazones derived from TAGA showed promising antibacterial and antifungal activities against various pathogens. These findings suggest potential applications for TAGA-derived compounds in treating infections .

- Click Chemistry Applications : TAGA has been utilized in copper-catalyzed 1,3-dipolar cycloaddition reactions (click chemistry) to generate 1,4-disubstituted triazoles efficiently. This method enhances the synthesis of bioactive compounds with potential therapeutic properties .

Summary Table of Biological Activities

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide a valuable compound in carbohydrate chemistry?

A1: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide is a highly valuable precursor in carbohydrate chemistry due to its versatility as a building block []. This modified sugar molecule features an azide group, which can be easily manipulated using various chemical reactions, particularly the Staudinger-aza-Wittig reaction []. This allows chemists to attach the sugar molecule to other molecules, including other sugars, through stable linkages with high beta-selectivity []. This makes it an ideal starting material for synthesizing complex oligosaccharides and neoglycoconjugates, which are important tools for studying biological processes involving carbohydrates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。